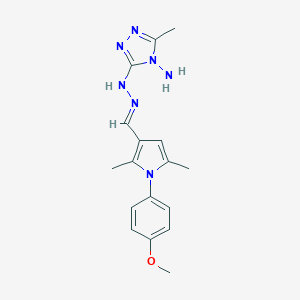![molecular formula C26H25N5O2S B302453 4-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302453.png)
4-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide, commonly known as MMB-2201, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MMB-2201 is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes, including pain sensation, appetite regulation, and immune function.
作用機序
MMB-2201 acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are widely distributed throughout the body. The activation of these receptors by MMB-2201 leads to the release of various neurotransmitters, including dopamine, which are involved in pain sensation, appetite regulation, and immune function.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have various biochemical and physiological effects, including analgesia, anti-tumor activity, and immunomodulatory effects. Additionally, MMB-2201 has been shown to have anxiolytic and sedative effects, which may be beneficial in the treatment of anxiety and sleep disorders.
実験室実験の利点と制限
One of the main advantages of using MMB-2201 in lab experiments is its potent agonist activity at the cannabinoid receptors, which makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the limitations of using MMB-2201 is its potential for toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on MMB-2201, including further studies on its potential therapeutic applications in pain management, cancer treatment, and neurological disorders. Additionally, future studies may focus on the development of novel synthetic cannabinoids with improved potency and selectivity for the cannabinoid receptors. Finally, studies may also investigate the potential for MMB-2201 to interact with other receptors and neurotransmitter systems, which may lead to the development of new therapeutic agents.
合成法
The synthesis of MMB-2201 involves the reaction of 4-methyl-N-(4-methyl-1,2,3-thiadiazol-5-yl)-3-(trifluoromethyl)benzamide with 3-(4-methyl-1,2,4-triazol-3-yl)phenyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain MMB-2201 in its pure form.
科学的研究の応用
MMB-2201 has been extensively studied for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. Studies have shown that MMB-2201 has potent analgesic properties and can effectively alleviate pain in animal models. Additionally, MMB-2201 has been shown to have anti-tumor effects and may be a potential treatment for various types of cancer.
特性
分子式 |
C26H25N5O2S |
|---|---|
分子量 |
471.6 g/mol |
IUPAC名 |
4-methyl-N-[3-[4-methyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C26H25N5O2S/c1-17-7-11-19(12-8-17)25(33)28-22-6-4-5-20(15-22)24-29-30-26(31(24)3)34-16-23(32)27-21-13-9-18(2)10-14-21/h4-15H,16H2,1-3H3,(H,27,32)(H,28,33) |
InChIキー |
LQJADKLJSAVDDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302370.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B302373.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B302374.png)
![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302375.png)
![ethyl 4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302378.png)
![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302380.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302381.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B302383.png)
![(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium](/img/structure/B302384.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B302389.png)
![Methyl 4-[[2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B302390.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B302392.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B302393.png)